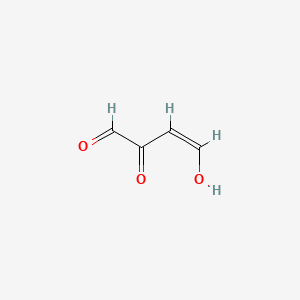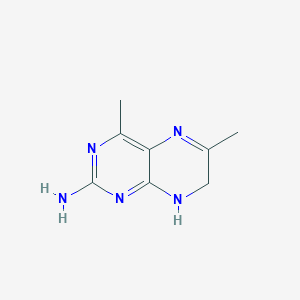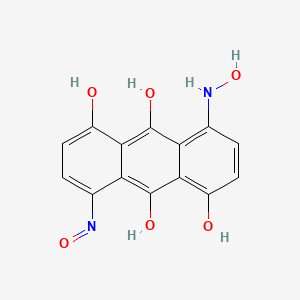
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of anthraquinone, characterized by the presence of hydroxy and hydroxyamino groups at specific positions on the anthracenedione structure. Its molecular formula is C14H8O4, and it has a molecular weight of 240.2109 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthraquinone derivatives followed by the introduction of hydroxyamino groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve the desired product yield and purity.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy groups to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
科学研究应用
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyamino groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1,5-Dihydroxyanthraquinone: A closely related compound with similar functional groups.
1,4-Dihydroxyanthraquinone: Another derivative with hydroxy groups at different positions.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is unique due to the specific placement of hydroxy and hydroxyamino groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
66304-05-0 |
|---|---|
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC 名称 |
4-(hydroxyamino)-8-nitrosoanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)10-6(16-22)2-4-8(18)12(10)13(9)19/h1-4,15,17-21H |
InChI 键 |
YERFXVUXKUWRAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)N=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


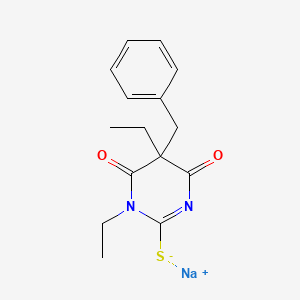



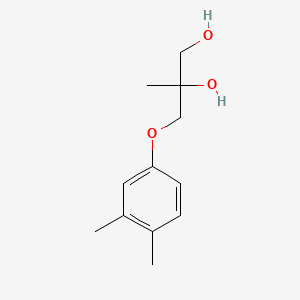
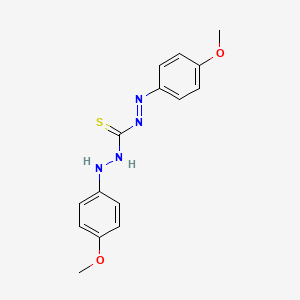
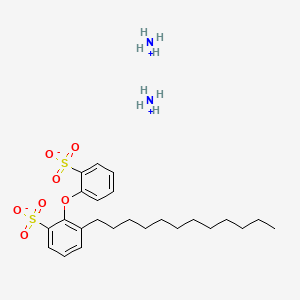
![Ethanol,[1-3H]](/img/structure/B13790943.png)
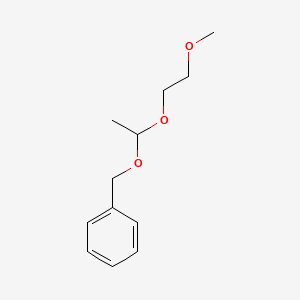
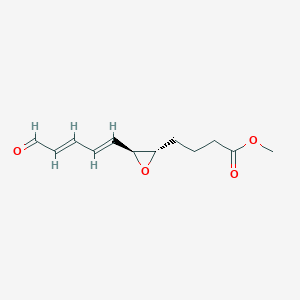
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
